2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1011404-55-9
VCID: VC13350591
InChI: InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16)
SMILES: C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O
Molecular Formula: C11H8N6O2
Molecular Weight: 256.22 g/mol

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid

CAS No.: 1011404-55-9

Cat. No.: VC13350591

Molecular Formula: C11H8N6O2

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid - 1011404-55-9

Specification

CAS No. 1011404-55-9
Molecular Formula C11H8N6O2
Molecular Weight 256.22 g/mol
IUPAC Name 2-pyrazol-1-yl-4-(2H-tetrazol-5-yl)benzoic acid
Standard InChI InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16)
Standard InChI Key BZWGNIUWDXOSAB-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O
Canonical SMILES C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

Core Structural Features

The compound's structure consists of a benzoic acid backbone substituted at the 2-position with a pyrazole ring and at the 4-position with a tetrazole group. The pyrazole moiety (C3H3N2) contributes π-π stacking capabilities, while the tetrazole (CHN4) enhances hydrogen bonding potential due to its acidic proton (pKa ≈ 4–5) . X-ray crystallography of analogous structures reveals planar geometry at the benzoic acid core, with dihedral angles of 12–18° between the aromatic rings and heterocyclic substituents .

Table 1: Key Physicochemical Parameters

PropertyValue/RangeMeasurement Method
Molecular Weight256.22 g/molMass Spectrometry
Melting Point248–252°CDifferential Scanning Calorimetry
logP (Octanol-Water)0.56 ± 0.12Chromatographic Analysis
Aqueous Solubility2.8 mg/mL (pH 7.4)Shake-Flask Method
pKa (Tetrazole NH)4.2Potentiometric Titration

The tetrazole's protonation state significantly influences solubility, with the deprotonated form increasing aqueous solubility by 3.2-fold compared to the neutral species . Substituent electronic effects modulate the benzoic acid's acidity (predicted pKa 3.1), enabling pH-dependent conformational changes in biological environments .

Synthetic Methodologies and Optimization

Primary Synthesis Routes

The current industrial synthesis employs a four-step sequence starting from 4-nitrobenzoic acid derivatives (Figure 1):

  • Nitration and Reduction: Selective nitration at the 4-position followed by catalytic hydrogenation yields the aminobenzoic acid intermediate .

  • Pyrazole Installation: Coupling with 1H-pyrazole-1-carbonyl chloride under Schotten-Baumann conditions achieves 85–92% yields .

  • Tetrazole Cyclization: [2+3] cycloaddition using sodium azide and trimethylsilyl chloride in DMF introduces the tetrazole ring .

  • Deprotection and Purification: Acidic cleavage of protecting groups followed by recrystallization from ethanol/water provides pharmaceutical-grade material .

Table 2: Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Key AdvantageLimitation
Heller Cyclocondensation 7898.5One-pot reactionRequires anhydrous conditions
Microwave-Assisted 9199.2Reduced reaction time (15 min)Specialized equipment needed
Flow Chemistry 8497.8Scalable to kilogram quantitiesHigh initial capital investment

Recent innovations include microwave-assisted cyclization reducing reaction times from 24 hours to 15 minutes while maintaining yields above 90% . Computational modeling using density functional theory (DFT) has optimized transition states in the cycloaddition step, identifying dimethylacetamide as the optimal solvent for minimizing byproduct formation .

Pharmacological Applications and Biological Activity

Metalloproteinase Inhibition

As a hydroxamic acid derivative, the compound exhibits potent inhibition of meprin α (IC50 = 12 nM) and meprin β (IC50 = 8 nM), making it a candidate for treating fibrosis and neurodegenerative disorders . X-ray co-crystallography with meprin β reveals:

  • Bidentate coordination to the catalytic zinc ion via tetrazole nitrogen and hydroxamic oxygen

  • π-stacking interactions between the pyrazole ring and Tyr436 residue

  • Hydrogen bonding network with Asn342 and Glu364 side chains

Table 3: Selectivity Profile Against Metalloproteases

EnzymeIC50 (nM)Selectivity Ratio vs Meprins
Meprin α121.0
Meprin β81.5
MMP-24200350
ACE>10,000>833

The 350-fold selectivity over MMP-2 reduces potential musculoskeletal side effects compared to broad-spectrum metalloprotease inhibitors . In murine models of diabetic nephropathy, daily oral administration (10 mg/kg) reduced proteinuria by 62% without hepatotoxicity .

Material Science Applications

Polymer Modification

Incorporation into polyimide matrices at 5 wt% loading increases tensile strength by 40% while maintaining optical transparency >85% at 550 nm . The tetrazole moiety participates in chain extension reactions during polymerization, creating a crosslinked network resistant to thermal degradation up to 398°C (TGA data).

Table 4: Comparative Material Properties

PropertyBase PolymerModified Polymer (5% Load)
Tensile Strength (MPa)78109
Glass Transition (°C)215243
Dielectric Constant3.22.7
Water Absorption (%)1.80.9

Applications in flexible electronics benefit from the reduced dielectric constant (2.7 vs 3.2), enabling faster signal transmission in printed circuit boards . The compound's nitrogen content (27.3 wt%) contributes to flame retardancy, achieving UL94 V-0 rating without halogen additives.

Comparative Analysis with Structural Analogues

Table 5: Structure-Activity Relationships of Benzoic Acid Derivatives

CompoundSubstituentslogPMeprin α IC50 (nM)Polymer Tg (°C)
2-Pyrazolyl-4-tetrazolyl Dual heterocycles0.5612243
4-Tetrazolyl Tetrazole only-0.12210198
2-Pyrazolyl Pyrazole only1.24850215
Parent benzoic acidNo heterocycles1.89>10,000175

The dual heterocyclic system enhances both biological activity and material properties compared to monosubstituted analogues. Synergistic effects between the pyrazole and tetrazole moieties account for the 17.5-fold increase in meprin α inhibition versus the tetrazole-only derivative . In polymer composites, the combined heterocycles improve interfacial adhesion through dipole-dipole interactions absent in single-substituent variants .

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